molecular formula C6H6INO B566962 2-Iodo-6-methylpyridin-4-ol CAS No. 1227580-33-7

2-Iodo-6-methylpyridin-4-ol

Cat. No.: B566962
CAS No.: 1227580-33-7
M. Wt: 235.024
InChI Key: JIWYQLHNHDTCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methylpyridin-4-ol serves as a versatile building block in medicinal chemistry, particularly valued for its role in the synthesis of novel heterocyclic compounds. Its primary research application is in the development of molecular probes for neurodegenerative disease research. Specifically, this compound acts as a key precursor in the synthesis of IMPY derivatives, which are investigated as agents for imaging β-amyloid plaques with positron emission tomography (PET) in Alzheimer's disease studies . The iodine atom on the pyridine ring provides an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to construct complex molecular architectures efficiently. The scaffold is part of the broader pyridinone chemical class, which is recognized as a privileged structure in drug discovery for its ability to act as a bioisostere for amides and pyridines, and to serve as an effective hydrogen bond donor and acceptor in interactions with biological targets . This makes this compound a critical intermediate for pharmaceutical and chemical research, enabling the exploration of new therapeutic agents and diagnostic tools.

Properties

CAS No.

1227580-33-7

Molecular Formula

C6H6INO

Molecular Weight

235.024

IUPAC Name

2-iodo-6-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H6INO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)

InChI Key

JIWYQLHNHDTCLE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(N1)I

Synonyms

2-Iodo-6-Methylpyridin-4-ol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Pyridine Derivatives with Iodo and Hydroxyl Substituents

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS# Key Features
2-Iodo-6-methylpyridin-4-ol (Target) I (2), CH₃ (6), OH (4) C₆H₆INO 235.03* N/A† Combines iodine (electron-withdrawing), methyl (steric bulk), and hydroxyl (H-bonding).
2-Bromo-6-iodo-3-methoxypyridin-4-ol Br (2), I (6), OCH₃ (3), OH (4) C₆H₅BrINO₂ 328.93 N/A Dual halogens (Br, I) and methoxy group may enhance solubility .
4-Iodo-2-methoxy-6-methylpyridine I (4), OCH₃ (2), CH₃ (6) C₇H₈INO 249.05 1227602-59-6 Methoxy at position 2 reduces H-bonding potential compared to hydroxyl .
2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Cl (2), CH₂OH (6), I (4), OH (3) C₆H₅ClINO₂ 285.47 208519-37-3 Hydroxymethyl group increases hydrophilicity; dual halogens (Cl, I) .

*Calculated molecular weight based on formula.

Substituent Effects and Functional Implications

Halogen Positioning and Reactivity

  • Iodine at Position 2 (Target) : Likely enhances electrophilic substitution or cross-coupling reactivity at the adjacent position, similar to other iodopyridines used in Suzuki-Miyaura reactions .

Hydroxyl vs. Methoxy Groups

  • Hydroxyl at Position 4 (Target): Increases acidity (pKa ~7–9 for pyridinols) and H-bonding capacity, favoring interactions in biological systems or crystal packing .
  • Methoxy at Position 2 (4-Iodo-2-methoxy-6-methylpyridine) : Reduces H-bonding but improves lipophilicity, which may enhance membrane permeability in drug design .

Steric and Electronic Effects of Methyl Groups

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-Iodo-6-methylpyridin-4-ol, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine scaffolds. Key reagents include iodinating agents (e.g., N-iodosuccinimide\text{N-iodosuccinimide}) and catalysts (e.g., palladium complexes for cross-coupling). Optimization strategies:

    • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
    • Temperature control : Lower temperatures (0–25°C) minimize side reactions during iodination .
    • Catalyst screening : Pd(PPh3_3)4_4 improves regioselectivity in Suzuki-Miyaura couplings .
    • Yield monitoring : Use HPLC or GC-MS to track intermediates and adjust stoichiometry .

    Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

    • Methodological Answer :

    • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions and electronic effects. The iodine atom induces distinct deshielding in adjacent protons .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming hydroxyl and methyl group orientations .
    • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 127I^{127}\text{I} vs. 129I^{129}\text{I}) .

    Advanced Research Questions

    Q. How does the electronic environment of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer :

    • Electron-withdrawing effect : The iodine atom polarizes the pyridine ring, activating the C–I bond for oxidative addition in Pd-catalyzed couplings. DFT calculations can map charge distribution to predict reactivity .
    • Steric effects : The methyl group at position 6 may hinder access to the catalytic site; use bulky ligands (e.g., XPhos) to mitigate this .
    • Comparative studies : Compare with bromo/chloro analogs to quantify leaving-group efficacy (e.g., kinetic studies under identical conditions) .

    Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

    • Methodological Answer :

    • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases). Include solvent effects and flexible side chains .
    • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanosecond timescales, highlighting key interactions (e.g., hydrogen bonds with hydroxyl groups) .
    • QSAR models : Train on analogs (e.g., 6-(3-chlorophenyl)pyridin-3-ol) to correlate substituent effects with bioactivity .

    Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

    • Methodological Answer :

    • Systematic review : Compile data from peer-reviewed sources, excluding non-validated platforms (e.g., commercial databases). Tabulate results by assay type (e.g., IC50_{50}, EC50_{50}) and cell lines used .
    • Control experiments : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables .
    • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

    Experimental Design & Data Analysis

    Q. What strategies can mitigate competing side reactions during the functionalization of this compound?

    • Methodological Answer :

    • Protecting groups : Temporarily block the hydroxyl group with TBSCl to prevent oxidation during iodination .
    • Sequential reactions : Prioritize iodination before introducing sensitive functionalities (e.g., amino groups) .
    • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

    Q. How can researchers validate the purity of this compound in multi-step syntheses?

    • Methodological Answer :

    • Chromatographic techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, UV visualization) .
    • Elemental analysis : Confirm C, H, N, and I percentages to detect halogen loss or contamination .
    • Melting point consistency : Compare with literature values (±2°C tolerance) .

    Comparative & Structural Analysis

    Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

    • Methodological Answer :

    CompoundStructural DifferenceBioactivity Trend
    5-Iodo-6-methylpyridin-3-olIodine at position 5Higher cytotoxicity
    2-Iodo-4-methoxypyridin-6-olMethoxy instead of methylImproved solubility
    • Mechanistic insight : Methoxy groups enhance hydrogen bonding with target proteins, while iodine’s size improves hydrophobic interactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.